(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
Description
Properties
Molecular Formula |
C11H12BrFO |
|---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
(2S,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1 |
InChI Key |
NOKOVJVOWHZAQH-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CBr)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization via Ring Closure
One of the most common strategies involves constructing the oxolane ring through stereoselective cyclization of suitable precursors. For instance, the synthesis of (2S,4R)-oxolane derivatives often employs chiral starting materials or stereoselective catalysts to ensure the desired stereochemistry.
Method Overview:
A typical route involves the cyclization of a dihydroxy precursor or a halogenated alcohol under acidic or basic conditions. The stereochemistry is controlled during ring closure by employing chiral auxiliaries or chiral catalysts.Example:
In patent CA2685797A1, an improved process involves the reaction of a diol with a bromomethylating agent in the presence of a catalyst like methanesulfonic acid, leading to the formation of the bromomethyl-oxolane ring with stereocontrol. The process entails:- Activation of the diol with an acid catalyst.
- Intramolecular cyclization to form the oxolane ring.
- Bromomethylation at the appropriate position, often via reaction with bromomethyl reagents such as bromomethyl methyl sulfide or similar.
Bromomethylation of Pre-formed Oxolane Rings
Alternatively, the bromomethyl group can be introduced post-ring formation via electrophilic substitution or radical halogenation.
-
- Starting with a pre-formed oxolane ring bearing phenyl substituents.
- Bromomethylation is achieved using reagents like formaldehyde with hydrobromic acid or via direct bromomethylation using reagents such as paraformaldehyde and hydrobromic acid under controlled conditions.
-
- Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid).
- Use of solvents like acetic acid or dichloromethane.
- Temperature control to favor regioselectivity and stereoselectivity.
Multi-step Synthesis via Functional Group Interconversions
Preparation from 4-Fluorophenyl Precursors
A common route involves starting from 4-fluorobenzaldehyde derivatives, proceeding through a sequence of reactions:
- Step 1: Formation of a 4-fluorophenyl-substituted dihydrofuran or tetrahydrofuran intermediate via acetal or acetal-like formation.
- Step 2: Oxidation or ring expansion to generate the oxolane core.
- Step 3: Bromomethylation at the appropriate position using reagents like formaldehyde with hydrobromic acid, or via halogenation of methyl groups attached to the ring.
Stereoselective Control
Achieving the (2S,4R) stereochemistry often involves:
- Using chiral auxiliaries or chiral catalysts during key steps.
- Employing stereoselective cyclization conditions.
- Utilizing stereospecific bromomethylation reagents or conditions that favor formation of the desired stereoisomer.
Key Reagents and Conditions
Advanced Techniques and Innovations
Continuous Flow Chemistry
Recent advances, such as those reported by Vulcanchem, utilize continuous flow reactors for the synthesis of bromomethyl-oxolane derivatives, offering advantages in stereoselectivity, yield, and safety. This approach involves:
- Precise control over reaction parameters.
- Rapid mixing and heat transfer.
- Improved purity and stereochemical fidelity.
Photochemical and Ring Expansion Methods
Research articles, such as those from the Royal Society of Chemistry, describe photochemical ring expansion reactions to synthesize tetrahydrofuran derivatives, which can be further functionalized to obtain the target compound.
Summary of Key Synthesis Pathways
| Pathway | Description | Advantages | Limitations |
|---|---|---|---|
| Direct cyclization of diols | Stereoselective ring closure with chiral control | High stereoselectivity | Requires chiral starting materials or catalysts |
| Bromomethylation of oxolane | Electrophilic substitution post-ring formation | Flexibility in functionalization | Possible regio- and stereoisomeric mixtures |
| Multi-step synthesis from aromatic precursors | Sequential functional group transformations | Versatility | Longer synthesis route |
| Continuous flow synthesis | Modern, scalable approach | Safety, reproducibility | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Stereochemistry Variations
a. 2-(Bromomethyl)tetrahydrofuran
- Structure : Lacks the 4-fluorophenyl group.
- Key Differences : The absence of the fluorophenyl group reduces aromatic interactions and electronic effects, impacting reactivity and solubility. The bromomethyl group’s position (2S) is identical, but without stereochemical complexity at C4, this compound serves as a simpler precursor .
b. (2S,4S)-4-fluoroglutamic acid derivatives
- Structure : Features a fluorinated proline-like backbone.
- Key Differences: Synthesized via Mitsunobu reaction and fluorination, these derivatives highlight the role of stereochemistry (4S vs. 4R) in biological activity. For example, (2S,4R) configurations in fluorinated amino acids often exhibit enhanced metabolic stability compared to (2S,4S) isomers .
c. 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- Structure : Contains a dioxolane ring (5-membered, two oxygens) with chlorophenyl and bromomethyl groups.
- Key Differences : The chlorine substituents increase lipophilicity (ClogP ≈ 4.5) compared to the fluorophenyl group (ClogP ≈ 3.8) in the target compound. The dioxolane ring also imparts different conformational rigidity versus oxolane .
Electronic and Conformational Effects
a. Fluorophenyl vs. Chlorophenyl Substituents
- Electronic Effects : Fluorine’s electronegativity (−I effect) deactivates the aromatic ring more strongly than chlorine, reducing electrophilic substitution reactivity in the target compound compared to chlorophenyl analogs .
- Conformational Flexibility : In thiazole derivatives with fluorophenyl groups (e.g., compounds 4 and 5 in ), perpendicular orientations of fluorophenyl groups relative to the core structure are observed, suggesting similar steric constraints may apply to the target compound’s oxolane ring .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Stereochemistry | Key Properties/Applications |
|---|---|---|---|---|---|
| (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane | C₁₁H₁₂BrFO | 257.11 | Bromomethyl, 4-fluorophenyl | 2S,4R | Chiral intermediate; fluorinated drug synthesis |
| 2-(Bromomethyl)tetrahydrofuran | C₅H₉BrO | 165.03 | Bromomethyl | N/A | Precursor for alkylation reactions |
| (2S,4S)-4-fluoroglutamic acid | C₅H₈FNO₄ | 177.12 | Fluorine at C4 | 2S,4S | Metabolic studies; enzyme inhibition |
| 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane | C₁₇H₁₅BrCl₂O₃ | 418.11 | Bromomethyl, chlorophenyl, Cl | N/A | High lipophilicity; agrochemical research |
Biological Activity
(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral oxolane derivative characterized by a bromomethyl group and a 4-fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 259.11 g/mol. The compound's stereochemistry, denoted as (2S,4R), suggests specific spatial arrangements that influence its chemical properties and biological activity.
The presence of the bromomethyl group provides an electrophilic site for nucleophilic substitution reactions, making the compound reactive in various chemical processes. The fluorine substituent may enhance lipophilicity and bioactivity, which are critical factors in drug design and medicinal chemistry.
Table 1: Basic Properties of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrF O |
| Molecular Weight | 259.11 g/mol |
| Stereochemistry | (2S,4R) |
| Functional Groups | Bromomethyl, Fluorophenyl |
The biological activity of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can be attributed to its interaction with biological targets such as enzymes or receptors. The bromomethyl group may act as an alkylating agent, while the fluorophenyl group could participate in electron transfer reactions. These interactions can lead to various biological responses, including potential therapeutic effects.
Biological Studies and Findings
Research has indicated that compounds similar to (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane exhibit diverse biological activities. For instance:
- Anticancer Activity : Studies have shown that oxolane derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Case Study Example
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of oxolane derivatives. The researchers found that certain substitutions on the oxolane ring influenced their affinity for PPAR (Peroxisome Proliferator-Activated Receptors), which are crucial in regulating fatty acid storage and glucose metabolism. The introduction of a bromomethyl group significantly enhanced binding affinity compared to other halogenated derivatives .
Comparison with Similar Compounds
To understand the unique properties of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane, it is beneficial to compare it with other structurally related compounds:
Table 2: Comparison of Oxolane Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2S,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane | C₁₁H₁₂BrF O | Contains a nitrophenyl group |
| (2S,4R)-2-(Chloromethyl)-4-(4-fluorophenyl)oxolane | C₁₁H₁₂ClF O | Chlorine instead of bromine |
| (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran | C₁₈H₁₈BrClO₂ | Tetrahydrofuran derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
